N-CarbamoYl-Maleamic Acid

CAS No.: 15059-25-3

Cat. No.: VC18955979

Molecular Formula: C5H6N2O4

Molecular Weight: 158.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 15059-25-3 |

|---|---|

| Molecular Formula | C5H6N2O4 |

| Molecular Weight | 158.11 g/mol |

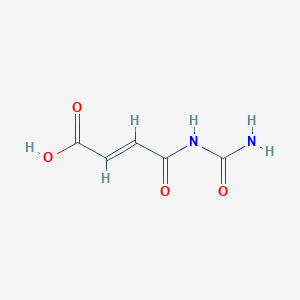

| IUPAC Name | (E)-4-(carbamoylamino)-4-oxobut-2-enoic acid |

| Standard InChI | InChI=1S/C5H6N2O4/c6-5(11)7-3(8)1-2-4(9)10/h1-2H,(H,9,10)(H3,6,7,8,11)/b2-1+ |

| Standard InChI Key | GWGLGTKSTGSWGQ-OWOJBTEDSA-N |

| Isomeric SMILES | C(=C/C(=O)O)\C(=O)NC(=O)N |

| Canonical SMILES | C(=CC(=O)O)C(=O)NC(=O)N |

Introduction

Chemical Identity and Structural Properties

N-Carbamoylmaleamic acid is a white crystalline solid with the systematic IUPAC name (Z)-4-(carbamoylamino)-4-oxobut-2-enoic acid. Its structure comprises a maleamic acid backbone substituted with a carbamoyl group at the nitrogen position, conferring both acidic and hydrogen-bonding capabilities. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 158.11 g/mol | |

| Melting Point | 156–159°C | |

| Density | Not Available | |

| Boiling Point | Not Available | |

| Solubility | Soluble in polar solvents (e.g., DMSO) |

The compound’s planar geometry and conjugated system are critical for its reactivity in cycloaddition and polymerization reactions. The NMR spectrum (DMSO-) reveals resonances at δ 12.8 (broad singlet, 1H), 10.4 (broad singlet, 1H), 7.6 (broad singlet, 1H), 7.3 (broad singlet, 1H), and 6.4 (singlet, 2H), consistent with the maleic acid moiety and carbamoyl protons .

Synthesis and Optimization

Conventional Synthesis

The industrial synthesis of N-carbamoylmaleamic acid involves a one-pot reaction between maleic anhydride and urea in acetic acid. A representative procedure from Cytec Technology Corp. (Patent EP925283) outlines:

-

Reactants: 500 g (5.1 mol) maleic anhydride, 300 g (5.0 mol) urea.

-

Solvent: 1000 mL acetic acid.

-

Conditions: Heating to 50°C for 12 hours.

-

Workup: Cooling, filtration, and washing with acetic acid.

This method yields 530 g (67%) of product initially, with additional precipitation from the mother liquor achieving near-quantitative yield . The reaction mechanism proceeds via nucleophilic attack of urea on maleic anhydride, followed by intramolecular cyclization (Figure 1).

Table 1: Synthesis Conditions and Yields

| Parameter | Value |

|---|---|

| Temperature | 50°C |

| Time | 12 hours |

| Yield (Initial) | 67% |

| Yield (Total) | ~100% |

Process Optimization

A study comparing synthesis parameters for the related compound N-carboxymethyl maleamic acid (CAS 1880137) revealed that extended reaction times (>2 hours) or elevated temperatures (>50°C) reduce yields due to product solubility or decomposition . For N-carbamoylmaleamic acid, maintaining mild temperatures (50°C) and stoichiometric urea ratios is crucial for maximizing efficiency .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The NMR spectrum (DMSO-) confirms the structure through the following assignments:

-

δ 12.8: Carboxylic acid proton (-COOH).

-

δ 10.4 and 7.6: Amide protons (-NH-CO-).

Infrared (IR) Spectroscopy

IR spectra (KBr pellet) exhibit characteristic bands at:

-

3300–2500 cm: O-H and N-H stretches.

-

1710 cm: C=O (carboxylic acid).

-

1660 cm: C=O (amide).

Applications and Derivatives

Industrial Applications

N-Carbamoylmaleamic acid is a precursor for:

-

Polymer Additives: Enhances thermal stability in resins.

-

Pharmaceuticals: Intermediate for antitumor agents (e.g., maleimide conjugates) .

-

Bioconjugation: Reacts with thiols via Michael addition for protein labeling .

Derivatives

The benzyl ester derivative (CAS 248.24 g/mol) has been characterized by FTIR, showing ester C=O stretches at 1740 cm and aromatic C-H bends at 700 cm .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume